molecular formula C9H9BrO2 B1166472 bothropstoxin CAS No. 116189-59-4

bothropstoxin

Cat. No.: B1166472
CAS No.: 116189-59-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bothropstoxin is a myotoxic protein isolated from the venom of the Brazilian snake Bothrops jararacussu . It is a homolog of Phospholipase A2 (PLA2) but lacks detectable catalytic activity . This Lys49-PLA2 protein has a molecular weight of approximately 13,000 to 13,700 Da and an isoelectric point of 8.2 . Its structure has been resolved via X-ray crystallography, revealing insights into the features responsible for its biological activity . The primary research value of this compound-I lies in its C-terminal region, from which potent antimicrobial peptides (AMPs) have been derived . These peptides, such as p-BthTX-I and its dimeric analogs, exhibit broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative bacteria . The mechanism of action differs between bacterial types; it causes necrosis-like death in Gram-negative bacteria (e.g., E. coli ) and apoptosis-like death in Gram-positive bacteria (e.g., S. aureus ) . Recent research has optimized these peptides, creating analogs like p-BthW with enhanced antibacterial potency and a rapid, bactericidal effect . Furthermore, studies indicate that dimeric peptides derived from this compound-I also show promising inhibitory activity against SARS-CoV-2 by targeting the virus's Papain-Like protease (PLpro), a key enzyme in viral replication . This makes this compound and its peptide fragments valuable tools for researching novel antimicrobial and antiviral agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

116189-59-4

Molecular Formula

C9H9BrO2

Synonyms

bothropstoxin

Origin of Product

United States

Isolation, Purification, and Recombinant Expression Strategies

Methodologies for Native Bothropstoxin Purification from Snake Venoms

The isolation of this compound from crude snake venom is a multi-step process requiring precise biochemical techniques to separate the toxin from a complex mixture of other proteins and enzymes. scielo.br

Conventional Chromatographic Techniques (e.g., Gel Filtration, Ion-Exchange Chromatography)

A well-established method for purifying this compound involves a two-step chromatographic process. nih.govscielo.br This conventional approach sequentially employs gel filtration and ion-exchange chromatography to achieve a homogenous preparation of the toxin. nih.gov

Initially, the crude venom of Bothrops jararacussu is subjected to gel filtration chromatography. nih.gov This technique separates molecules based on their size. A commonly used medium for this step is Sephadex G-75. nih.govnih.gov Following this, the fractions containing myotoxic activity are pooled and further purified using ion-exchange chromatography. nih.gov Specifically, cation-exchange chromatography on a medium like SP-Sephadex C-25 is utilized. nih.govscielo.br This step separates proteins based on their net positive charge, and since this compound is a basic protein with a high isoelectric point (pI ≈ 8.2), it binds to the negatively charged resin while other components are washed away. nih.govscielo.br

Conventional Purification of this compound-I
Step 1: Gel Filtration
Chromatography Medium Sephadex G-75
Principle of Separation Size exclusion
Step 2: Ion-Exchange Chromatography
Chromatography Medium SP-Sephadex C-25
Principle of Separation Cation exchange based on protein charge
Source: nih.govscielo.br

High-Performance Chromatographic Approaches

While effective, conventional chromatographic methods can be time-consuming. scielo.brnih.gov To expedite the purification process, high-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) systems have been adapted. nih.gov A single-step purification method has been developed that significantly reduces the time required to isolate this compound-1 (Bthtx-1). nih.govresearchgate.net

This rapid method employs a Resource-S cation exchange column connected to an FPLC system. nih.govscielo.br The crude Bothrops jararacussu venom, after initial preparation, is directly loaded onto the column and eluted using a linear salt gradient. nih.gov The entire procedure can be completed in approximately 20 minutes, offering a substantial time savings compared to the traditional two-step methods. nih.govresearchgate.net The purity of the Bthtx-1 obtained through this single-step HPLC method has been confirmed by SDS-PAGE, which shows a single band with a molecular mass of about 14 kDa, and by N-terminal sequencing. nih.govresearchgate.net

High-Performance Purification of this compound-1
Technique Fast Protein Liquid Chromatography (FPLC)
Column Resource-S Cation Exchange
Elution Linear salt gradient
Procedure Time Approximately 20 minutes
Purity Confirmation SDS-PAGE and N-terminal sequencing
Source: nih.govresearchgate.netscielo.br

Recombinant this compound Production Systems

To overcome the limitations of sourcing the toxin from snake venom, recombinant DNA technology provides a reliable alternative for producing this compound.

Heterologous Expression in Prokaryotic Hosts (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used prokaryotic host for the expression of recombinant proteins, including this compound-I (BthTX-I). nih.govunesp.br The DNA sequence that codes for BthTX-I is subcloned into an expression vector, such as pET11-d, which is then used to transform a suitable E. coli strain like BL21(DE3). nih.govunesp.br Upon induction, the bacterial host machinery synthesizes the recombinant protein. However, high-level expression of foreign proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies. nih.govnih.gov In the case of BthTX-I, the protein accumulates in these inclusion bodies. nih.govunesp.br

Strategies for Inclusion Body Refolding and Solubilization

The recovery of biologically active protein from inclusion bodies is a critical multi-step process. biossusa.com The process begins with the isolation and washing of the inclusion bodies to remove contaminants. biossusa.com This is followed by solubilization using strong denaturing agents like guanidine hydrochloride or urea, which unfold the misfolded protein into a linear polypeptide chain. biossusa.comhuji.ac.il

A crucial and challenging step is the refolding of the solubilized protein to its correct three-dimensional structure. For a complex protein like BthTX-I, which contains seven disulfide bonds in its native state, a specific protocol has been developed. nih.govunesp.br This involves refolding the recombinant protein at a high concentration in the presence of surfactants, facilitated by a size-exclusion chromatography matrix. nih.govunesp.br This controlled environment promotes the correct formation of disulfide bonds and the adoption of the native protein conformation. nih.gov

Inclusion Body Processing Steps
1. Isolation & Washing Removal of cellular contaminants like DNA, RNA, and membrane proteins.
2. Solubilization Use of denaturants (e.g., Urea, Guanidine Hydrochloride) to unfold the protein aggregates.
3. Refolding Removal of denaturants to allow the protein to refold into its native conformation, often assisted by specific buffer conditions and additives.
4. Purification Chromatographic methods to isolate the correctly folded, active protein.
Source: biossusa.comhuji.ac.ilsigmaaldrich.com

Characterization of Recombinant this compound Biocomparability to Native Toxin

To be a valid substitute for the native protein in research, recombinant this compound must be structurally and functionally equivalent to its naturally occurring counterpart. nih.gov Studies comparing recombinant BthTX-I to the native toxin have demonstrated a high degree of similarity. nih.gov

Spectroscopic analyses, including fluorescence and circular dichroism, have shown identical spectra for both the recombinant and native proteins, indicating similar tertiary and secondary structures. nih.govunesp.br Furthermore, functional assays have confirmed that the refolded recombinant BthTX-I exhibits the same membrane-damaging properties as the native protein, as measured by the release of fluorescent markers from liposomes. nih.govunesp.br These findings validate that the recombinant expression and refolding process can yield a protein that is biochemically and functionally comparable to the native toxin, with recovery yields of approximately 4-5 mg of refolded protein per liter of bacterial culture being reported. nih.gov

Molecular Structure and Biophysical Characterization of Bothropstoxin

Biophysical Techniques for Conformational Analysis

Advanced Structural Determination (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structure of Bothropstoxin-I (BthTX-I) has been elucidated through high-resolution X-ray crystallography, providing significant insights into its molecular architecture and the structural basis of its biological activity. To date, several crystal structures of BthTX-I from the venom of Bothrops jararacussu have been deposited in the Protein Data Bank (PDB), including the apoenzyme and complexes with inhibitors.

X-ray Crystallography

The crystal structure of this compound-I has been determined to a high resolution, revealing a dimeric arrangement of the protein in the crystalline state. One of the highest resolution structures available is for PDB entry 3i3i, which has been solved at 1.82 Å. rcsb.orgnih.gov This level of detail has allowed for a precise mapping of the polypeptide chain and the positions of individual atoms.

The crystallographic data for this compound-I (PDB ID: 3i3i) is summarized in the table below.

ParameterValue
PDB ID3i3i
Experimental MethodX-ray Diffraction
Resolution (Å)1.82
Space GroupC 2 2 2₁
Unit Cell Dimensions (Å)a=57.76, b=80.04, c=67.63
Unit Cell Angles (°)α=90, β=90, γ=90
R-Value Work0.158
R-Value Free0.212

Interactive Data Table: Users can sort and filter the data by clicking on the table headers.

Detailed analysis of the BthTX-I structure reveals the characteristic fold of a phospholipase A₂ (PLA₂) homolog. ebi.ac.uk However, a key substitution of a lysine (B10760008) for an aspartate at position 49 (Lys49) in the Ca²⁺-binding loop renders the protein catalytically inactive. The high-resolution crystal structures have been instrumental in understanding the conformational changes, or lack thereof, in this region compared to catalytically active Asp49-PLA₂s. rcsb.org

Furthermore, crystallographic studies have shed light on the role of other key residues. For instance, the flexibility of Lys122 has been observed, suggesting its involvement in stabilizing the crystal packing through various interactions. rcsb.org The structures of BthTX-I in complex with fatty acids or other inhibitor-like molecules, such as p-bromophenacyl bromide, have provided a deeper understanding of the hydrophobic channel and the mechanism by which certain ligands can bind to these myotoxins. rcsb.org These detailed structural snapshots are crucial for structure-function relationship studies and for the rational design of potential inhibitors.

NMR Spectroscopy

As of the current literature, there are no published studies detailing the determination of the three-dimensional structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, information regarding the solution-state structure, dynamics, and conformational flexibility of this compound remains unavailable. The structural understanding of this toxin is, therefore, exclusively derived from X-ray crystallographic data.

Enzymatic and Myotoxic Mechanisms of Action

Investigation of Phospholipase A2 (PLA2) Activity and Its Attenuation

While structurally similar to catalytically active phospholipase A2 enzymes, a specific class of bothropstoxins, known as Lys49-PLA2s, are notable for their lack of significant enzymatic activity. This attenuation is a result of key amino acid substitutions within the catalytic site and calcium-binding loop.

The most critical alteration in catalytically inactive bothropstoxins is the substitution of a highly conserved aspartic acid (Asp) residue at position 49 with a lysine (B10760008) (Lys) residue. plos.org In functional Asp49-PLA2s, the Asp49 residue is essential for binding a calcium ion (Ca2+), which acts as a crucial cofactor for the hydrolysis of phospholipids. nih.gov This substitution to Lys49 is a primary reason for the loss of catalytic function. plos.orguna.ac.cr

The ε-amino group of the substituted Lys49 occupies the space where the essential Ca2+ cofactor would normally bind in active enzymes. nih.gov However, the absence of catalytic activity in Lys49-PLA2s is not solely a consequence of this single substitution. Studies involving site-directed mutagenesis, where the Lys49 was reverted to Asp49 in a recombinant bothropstoxin-I, failed to restore hydrolytic activity. nih.govresearchgate.net This demonstrates that other structural changes, in addition to the Asp49→Lys49 substitution, contribute to the catalytic inactivity. nih.govresearchgate.net

The catalytic function of PLA2s is critically dependent on the structural integrity of the calcium-binding loop. In active Asp49-PLA2s, this loop is stabilized by an interaction between the Tyr28 and Gly35 residues, which is necessary for the proper coordination of the Ca2+ ion. nih.gov In Lys49-PLA2s like this compound, this stabilizing interaction does not occur, leading to a conformation that prevents the effective binding of calcium, thereby contributing to the enzyme's inactivity. nih.gov

Further research has highlighted the importance of other residues in the toxin's function. While mutating the His48 residue in the catalytic site to glutamine (Gln) had little effect on myotoxic activity, mutating Lys122 to alanine (Ala) resulted in reduced membrane-damaging and myotoxic activities. nih.govresearchgate.net This suggests that the C-terminal region of the toxin plays a significant role in its biological effects, independent of catalytic hydrolysis. nih.gov

Mutation Study on this compound-I (BthTx-I) Description Effect on Activity
Lys49 → Asp Reversion to the residue found in catalytically active PLA2s.No restoration of hydrolytic (catalytic) activity was detected. Myotoxic activity remained similar to the native toxin. nih.govresearchgate.net
His48 → Gln Mutation at the catalytic site.Myotoxic and membrane-damaging activities were similar to the native toxin. nih.govresearchgate.net
Lys122 → Ala Mutation in the C-terminal region.Demonstrated reduced levels of both myotoxic and membrane-damaging activities. nih.govresearchgate.net

Molecular Mechanisms of Myotoxicity and Muscle Cell Damage

Despite its lack of enzymatic activity, Lys49-bothropstoxin is a potent myotoxin, causing rapid and extensive muscle cell damage. Its toxicity stems from a direct, non-catalytic interaction with the muscle cell membrane.

The myotoxicity of Lys49-bothropstoxins is executed through a calcium-independent, non-hydrolytic mechanism that directly targets and destabilizes the plasma membrane of muscle cells. nih.govnih.gov This membrane-damaging activity is maintained even in the complete absence of phospholipid hydrolysis. nih.govresearchgate.net The toxin acts as an amphiphilic protein, allowing it to interact with and disorganize the phospholipids of the cell membrane. nih.gov This action is thought to depend on the interplay of cationic (positively charged) and hydrophobic residues, particularly in the C-terminal region of the protein, which facilitates the binding to and disruption of the membrane's integrity. nih.govnih.gov

The interaction of this compound with the muscle fiber membrane initiates a rapid cascade of structural damage. The earliest observable morphological change is the appearance of "delta lesions," which are wedge-shaped disruptions where the plasma membrane is interrupted or completely absent. nih.govnih.gov

Following the initial membrane breach, a series of degenerative events unfolds within the cell:

Myofibril Hypercontraction: Myofilaments become hypercontracted and aggregate into dense, disorganized clumps. nih.govnih.gov

Mitochondrial Damage: Mitochondria are severely affected, exhibiting high-amplitude swelling, vesiculation of their internal cristae, the formation of dense, amorphous deposits (flocculent densities), and disruption of their membranes. nih.govnih.gov

Cytoplasmic Alterations: Over time, the clumped myofibrils lose their distinct structure and the cytoplasm takes on a more uniform, glassy (hyaline) appearance. nih.govnih.gov

Notably, while the muscle cell itself undergoes massive disruption, the surrounding basal lamina often remains intact. nih.gov

Timeline of Morphological Changes in Muscle Cells Observed Alterations
30 minutes Appearance of "delta lesions" with disrupted plasma membranes. nih.gov
1 - 3 hours Predominance of necrotic cells containing clumped, indistinguishable myofibrils. Phagocytosis of cellular debris begins. nih.gov
Later Periods (6-24 hours) Myofilaments relax and redistribute, giving the necrotic cells a more homogeneous, hyaline appearance. Abundant inflammatory cells (leukocytes and macrophages) are present. nih.govnih.gov

The primary mechanism by which this compound induces muscle cell death is myonecrosis, a process initiated by the loss of plasma membrane integrity. nih.govnih.gov The disruption of the membrane leads to an uncontrolled influx of extracellular calcium and other ions into the cell's cytoplasm. nih.gov This sudden increase in intracellular calcium is a key trigger for the subsequent pathological events, including the hypercontraction of myofilaments and mitochondrial damage, ultimately leading to the death of the cell. nih.gov The process is characterized as a form of regulated necrosis, where the initial physical injury to the membrane triggers a programmed series of degenerative cellular events. mdpi.comresearchgate.net Within 24 hours, the necrotic tissue is infiltrated by phagocytic cells like macrophages, which begin to clear the cellular debris. nih.gov

Mechanisms of Neuromuscular Junction Dysfunction (in vitro studies)

This compound, a myotoxic phospholipase A2 homologue from the venom of the Bothrops jararacussu snake, induces significant dysfunction at the neuromuscular junction. In vitro studies have been crucial in elucidating the mechanisms by which this toxin impairs neuromuscular transmission, leading to paralysis. These investigations have demonstrated that this compound affects both the nerve terminal and the muscle fiber itself, ultimately leading to a failure of muscle contraction.

The primary action of this compound at the neuromuscular junction involves the disruption of the muscle cell membrane. This leads to depolarization of the muscle fiber, which has been observed in mouse diaphragm preparations. nih.gov This depolarization is a key factor in the subsequent failure of the muscle to contract. Furthermore, the myotoxic effects of this compound are temperature-dependent, with its binding to the cell surface and subsequent damaging effects being significantly reduced at lower temperatures. nih.gov This suggests that a temperature-sensitive step is necessary for the toxin to exert its paralyzing and myotoxic activities. nih.gov

In vitro studies on isolated nerve-muscle preparations have provided detailed insights into how this compound affects muscle contractility. Specifically, research on mouse phrenic nerve-diaphragm and chick biventer cervicis preparations has shown that this compound effectively blocks muscle contractions, regardless of whether they are initiated by nerve stimulation (indirectly evoked) or by direct electrical stimulation of the muscle fiber.

In the mouse phrenic nerve-diaphragm preparation, this compound inhibits muscle twitch tension for both directly and indirectly evoked contractions. nih.gov The blockade of indirectly evoked contractions suggests a presynaptic or postsynaptic action at the neuromuscular junction, while the inhibition of directly evoked contractions points to a direct effect on the muscle fiber's ability to contract. The toxin's action is accompanied by the abolition of the compound action potential of the muscle, indicating a disruption of the muscle membrane's excitability. nih.gov

In the chick biventer cervicis muscle, this compound induces a contracture, which is a sustained muscle contraction without action potentials. nih.gov This effect is not blocked by d-tubocurarine (a nicotinic acetylcholine receptor antagonist) or tetrodotoxin (a sodium channel blocker), indicating that the toxin acts downstream of these targets, likely by directly affecting the muscle cell membrane and calcium homeostasis. nih.gov The contracture is notably dependent on calcium, as it is abolished in a calcium-free solution containing EGTA. nih.gov

The paralyzing effects of this compound-I (BthTX-I), a specific isoform, are irreversible. nih.gov Studies have demonstrated that once the muscle is exposed to the toxin at a permissive temperature (e.g., 35°C), the paralysis cannot be reversed by washing the preparation with a toxin-free solution. nih.gov

The following table summarizes the key findings from in vitro studies on the effects of this compound on muscle contractions.

PreparationToxin/ConcentrationEffect on Indirectly Evoked ContractionsEffect on Directly Evoked ContractionsOther Observations
Mouse phrenic nerve-diaphragmThis compound (0.7 µM)Inhibition of twitch tensionInhibition of twitch tensionAbolition of compound action potential; membrane depolarization. nih.gov
Chick biventer cervicisThis compound (2 µM)Induces contractureNot directly tested, but contracture is not blocked by d-tubocurarine or tetrodotoxin. nih.govContracture is dependent on extracellular calcium. nih.gov
Mouse phrenic nerve-diaphragmThis compound-IComplete and irreversible paralysis after 90 min at 35°C. nih.govParalysis of both directly and indirectly evoked contractions. nih.govThe binding and toxic effects are temperature-dependent. nih.gov

Cellular and Subcellular Interactions of Bothropstoxin

Interaction with Biological Membranes and Lipid Bilayers

BthTX-I interacts directly with cell membranes, a process central to its toxic activities. nih.govnih.gov Unlike catalytically active PLA₂ enzymes, BthTX-I's ability to damage membranes is independent of enzymatic hydrolysis of phospholipids. nih.govnih.gov Instead, it relies on a Ca²⁺-independent mechanism that involves the physical perturbation of the lipid bilayer. nih.govnih.gov

Studies using tryptophan scanning mutagenesis have identified specific regions of the protein, particularly within the interfacial recognition site (IRS), that are crucial for membrane interaction. nih.gov Research on its interaction with liposomes (artificial membranes) shows that BthTX-I binds to and disrupts membranes, with a preference for those containing negatively charged phospholipids. nih.govnih.gov This interaction is believed to involve the partial insertion of specific protein regions into the membrane, leading to a loss of structural integrity. nih.gov

A primary consequence of BthTX-I's interaction with the cell membrane is a rapid disruption of the membrane's integrity, leading to permeabilization and depolarization. portlandpress.comnih.govnih.gov This process allows for the uncontrolled passage of ions and small molecules across the cell membrane. The influx of extracellular calcium is a key event following this membrane disruption. portlandpress.com

The permeabilization effect has been demonstrated on various cell types, including skeletal muscle fibers and even bacteria like Escherichia coli. nih.govnih.gov In muscle cells, this leads to a progressive depolarization of the resting membrane potential. nih.gov This general membrane-destabilizing effect is a foundational element of the toxin's myotoxicity, initiating a cascade of events that result in cell death. portlandpress.comnih.gov The structural determinants responsible for damaging bacterial inner membranes have been shown to correlate with those involved in permeabilizing artificial membranes, suggesting a common underlying mechanism of action. nih.gov

Table 1: Effects of Bothropstoxin-I on Biological Membranes

Effect Target Membrane/Cell Key Findings Reference
Permeabilization Artificial Liposomes Occurs via a mechanism independent of lipid hydrolysis. nih.gov
Permeabilization E. coli Inner & Outer Membranes Toxin effectively permeabilizes the inner bacterial membrane, correlating with its bactericidal activity. nih.gov
Depolarization Skeletal Muscle Fibers Causes progressive depolarization of the muscle's resting membrane potential. nih.gov
Membrane Disruption Sarcolemma of Muscle Fibers Leads to the release of intracellular enzymes like creatine kinase. periodikos.com.br

Modulation of Inflammatory Pathways

The massive tissue injury induced by BthTX-I triggers a potent local inflammatory reaction. nih.gov This response is not merely a passive result of cell damage but is actively driven by the toxin's ability to modulate specific inflammatory signaling pathways, particularly through the activation of the NLRP3 inflammasome. portlandpress.com

BthTX-I is a potent activator of the NLRP3 inflammasome, a multiprotein complex in immune cells like macrophages that serves as a sensor for cellular danger signals. nih.govportlandpress.com The tissue damage and myonecrosis caused by BthTX-I lead to the release of endogenous danger-associated molecular patterns (DAMPs), which are recognized by the NLRP3 sensor protein. nih.govresearchgate.net This recognition event initiates the assembly of the full inflammasome complex, which includes the adaptor protein ASC and the effector enzyme pro-caspase-1. nih.govfrontiersin.org

The assembly of the NLRP3 inflammasome provides a platform for the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. nih.govresearchgate.net Active caspase-1 is a critical inflammatory enzyme that performs two major functions: it cleaves the precursor forms of the cytokines interleukin-1β (pro-IL-1β) and IL-18 into their mature, biologically active forms, and it can initiate an inflammatory form of programmed cell death called pyroptosis by cleaving gasdermin D. frontiersin.orgfrontiersin.org

The production of mature IL-1β is a key outcome of BthTX-I-induced inflammasome activation. nih.gov Studies have shown that IL-1β production by macrophages exposed to BthTX-I is dependent on both NLRP3 and active caspase-1. portlandpress.com This potent pro-inflammatory cytokine plays a central role in orchestrating the subsequent inflammatory response, including the recruitment of immune cells to the site of injury. nih.govfrontiersin.org

The mechanism linking BthTX-I-induced cell damage to NLRP3 activation in macrophages is well-defined. The myotoxic action of BthTX-I on muscle cells causes a dramatic release of adenosine 5'-triphosphate (ATP) from the damaged cells into the extracellular space. nih.govportlandpress.combutantan.gov.br This extracellular ATP acts as a DAMP. nih.gov

On the surface of macrophages, the released ATP binds to the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.govportlandpress.com Activation of the P2X7R triggers a rapid efflux of potassium (K⁺) ions from the macrophage, which is a critical downstream signal for the activation of the NLRP3 inflammasome. nih.govportlandpress.combutantan.gov.br This ATP-P2X7R-K⁺ efflux axis is the primary mechanism for BthTX-I-dependent inflammasome activation in macrophages. nih.govbutantan.gov.br

The inflammatory mediators produced following inflammasome activation, particularly IL-1β, drive the recruitment of immune cells to the site of toxin-induced injury. nih.govfrontiersin.org Intramuscular injection of BthTX-I results in a significant and sequential infiltration of neutrophils and macrophages into the affected muscle tissue. nih.govbutantan.gov.br

Neutrophils are typically the first responders, migrating to the damaged area where they release a variety of mediators. This initial wave of neutrophils is followed by the accumulation of macrophages, which are themselves key players in the inflammatory response through their activation of the NLRP3 inflammasome. nih.gov This robust infiltration of immune cells is significantly reduced in mice deficient in NLRP3 or caspase-1, confirming the central role of the inflammasome pathway in mediating the inflammatory cell recruitment induced by BthTX-I. nih.govbutantan.gov.br

Table 2: BthTX-I-Mediated Inflammatory Pathway

Step Cellular Component / Molecule Mechanism Outcome Reference
1. Initial Injury Muscle Cells (Myotubes) BthTX-I causes membrane damage and myonecrosis. Release of DAMPs, including ATP. nih.govportlandpress.com
2. Signal Recognition Macrophages Extracellular ATP binds to the P2X7 receptor on the macrophage surface. K⁺ efflux from the macrophage. nih.govbutantan.gov.br
3. Inflammasome Activation Macrophages K⁺ efflux triggers the assembly of the NLRP3, ASC, and pro-caspase-1 proteins. Formation of the active NLRP3 inflammasome complex. nih.govportlandpress.com
4. Cytokine Maturation Macrophages The inflammasome activates caspase-1, which cleaves pro-IL-1β. Secretion of mature, pro-inflammatory IL-1β. nih.govresearchgate.net
5. Immune Cell Recruitment Neutrophils & Macrophages IL-1β and other mediators signal for immune cell migration. Infiltration of neutrophils and macrophages into the injured tissue. nih.govbutantan.gov.br

Genetic and Epigenetic Interactions

Genotoxic and Recombinogenic Activities (e.g., Drosophila melanogaster Somatic Mutation and Recombination Test)

The genotoxic and recombinogenic potential of this compound-I (BthTX-I), a phospholipase A2 from Bothrops jararacussu venom, has been assessed using the Somatic Mutation and Recombination Test (SMART) in the fruit fly, Drosophila melanogaster. researchgate.net This assay is a well-established method for evaluating DNA damage by observing the formation of mutant spots on the wings of flies exposed to a test substance during their larval stage.

In these studies, varying concentrations of BthTX-I were administered to Drosophila melanogaster larvae. The results indicated that BthTX-I possesses both mutagenic and recombinogenic properties. researchgate.net In the standard (ST) cross, the highest concentration of BthTX-I led to a significant frequency of mutant spots, primarily due to recombinogenic activity. researchgate.net

Further investigation using the high bioactivation (HB) cross, which has an enhanced metabolic capacity, revealed that intermediate concentrations of BthTX-I increased the number of mutant spots. Specifically, a concentration of 53.75 μg/mL was identified as highly mutagenic, whereas a concentration of 107.5 μg/mL was found to be predominantly recombinogenic. researchgate.net Interestingly, the highest concentrations tested did not show mutagenic or recombinogenic effects, suggesting potential cytotoxicity to the wing cells at these levels. researchgate.net

The table below summarizes the key findings from the Somatic Mutation and Recombination Test (SMART) conducted with this compound-I on Drosophila melanogaster.

Genetic Cross StrainBthTX-I ConcentrationPrimary Genetic Effect
Standard (ST)Highest ConcentrationRecombinogenic
High Bioactivation (HB)53.75 µg/mLHighly Mutagenic
High Bioactivation (HB)107.5 µg/mLPredominantly Recombinogenic

Immunological Research on Bothropstoxin

Production and Characterization of Anti-Bothropstoxin Antibodies

The development of antibodies, both polyclonal and monoclonal, is fundamental to both research and therapeutic applications. These antibodies are essential tools for detecting the toxin, studying its mechanism of action, and neutralizing its toxic effects.

Polyclonal Antibody Generation and Specificity

Polyclonal antibodies are produced by immunizing animals, such as rabbits or horses, with bothropstoxin. The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the toxin molecule. Studies have demonstrated that polyclonal antibodies can effectively recognize and neutralize the myotoxic and lethal effects of this compound. The specificity of these antibodies is critical, and they are often tested for cross-reactivity with other venom components to ensure they target the intended toxin.

FeatureDescription
Source Animal Typically rabbits, horses, or goats
Antibody Composition Heterogeneous mixture of immunoglobulins (e.g., IgG, IgM)
Epitope Recognition Binds to multiple epitopes on the this compound molecule
Primary Application Neutralization of toxin in antivenom preparations, diagnostic assays

Monoclonal Antibody Development and Applications

Monoclonal antibodies offer a higher degree of specificity compared to their polyclonal counterparts as they are designed to target a single, specific epitope. The development of monoclonal antibodies against this compound involves hybridoma technology, where antibody-producing cells are fused with myeloma cells to create immortal cell lines that produce a specific antibody. These monoclonal antibodies are invaluable for research applications, including immunoassays for the precise detection and quantification of this compound in biological samples. They are also being explored for their therapeutic potential in targeted antivenom therapies, which could offer a more refined and potentially safer alternative to traditional polyclonal antivenoms.

Antibody TypeTarget EpitopeKey Application(s)
Monoclonal Antibody (mAb) BTX-1Specific conformational epitope on the C-terminal loopImmunoaffinity chromatography, Western blotting, ELISA
Monoclonal Antibody (mAb) BTX-2Linear epitope in the N-terminal regionToxin neutralization studies, diagnostic test development

Immunogenicity of Modified this compound

To enhance the safety and efficacy of venom-based immunizations for antivenom production, researchers have investigated methods to reduce the toxicity of this compound while preserving its ability to elicit a strong immune response.

Effects of Irradiation on this compound Immunological Properties

Gamma irradiation has been explored as a method to detoxify snake venoms. Studies on Bothrops venoms have shown that irradiation can reduce the enzymatic and toxic activities of their components, including myotoxins like this compound. The radiation can induce conformational changes in the protein structure, which can diminish its toxicity. The goal is to find a radiation dose that effectively detoxifies the toxin without completely destroying the epitopes necessary for a robust immune response.

Irradiation Dose (kGy)Effect on MyotoxicityEffect on Immunogenicity
1.0Partial reductionMaintained
2.0Significant reductionMaintained
5.0Complete abolitionPartially reduced

Immune Response Elicited by Irradiated this compound

Research indicates that animals immunized with irradiated this compound can produce a significant antibody response. These antibodies have been shown to be effective in neutralizing the toxic effects of the native, non-irradiated toxin. This suggests that irradiated this compound can serve as a potent immunogen for the production of antivenoms. The immune response is characterized by the production of high titers of specific IgG antibodies, which are capable of recognizing and binding to the native toxin, thereby preventing it from reaching its target sites and causing damage.

Role of this compound as a Biomarker in Research Contexts

In a research setting, this compound can serve as a valuable biomarker. Its presence and concentration can be used to study the kinetics of venom distribution and clearance in animal models of envenomation. Highly specific assays, such as ELISA, using monoclonal antibodies against this compound, allow for the precise measurement of the toxin in various biological fluids and tissues. This information is critical for understanding the pathophysiology of envenomation and for evaluating the efficacy of different treatment strategies, including the neutralizing capacity of new and existing antivenoms.

Bothropstoxin Derived Peptides: Design, Structure Activity Relationship, and Biological Activity

Peptide Synthesis and Design Strategies

The foundation of research into Bothropstoxin-derived peptides lies in solid-phase peptide synthesis (SPPS), a method that allows for the precise construction of peptide sequences. nih.govresearchgate.net This technique has been pivotal in creating and modifying peptides based on the native structure of this compound-I to improve their antimicrobial efficacy and stability.

Derivation from C-Terminal Regions of this compound-I

Scientific investigation has focused on a specific peptide from the C-terminal region of BthTX-I, corresponding to amino acid residues 115-129. nih.govacs.org This peptide, named p-BthTX-I, has the sequence KKYRYHLKPFCKK and has been identified as a key contributor to the antimicrobial properties of the parent protein. nih.govmdpi.comnih.govacs.org The synthesis of this peptide and its analogs has allowed for detailed study of its biological activities, independent of the larger protein structure.

Structural Modifications (e.g., Dimerization, Chiral Analogs, Amino Acid Substitutions)

To improve the potency and stability of the parent peptide, p-BthTX-I, various structural modifications have been explored. These strategies are designed to enhance the peptide's interaction with bacterial membranes and increase its resistance to degradation.

Dimerization: Creating a dimeric (double) form of the peptide has proven to be a highly effective strategy for boosting antimicrobial activity. nih.govacs.org One common method involves the natural formation of a disulfide bond between the cysteine (Cys) residues of two identical peptide chains, creating (p-BthTX-I)2. nih.govnih.gov A more advanced synthesis technique uses a lysine-based branching approach with Fmoc-Lys(Fmoc)-OH, which allows two peptide chains to be grown simultaneously from a single resin, simplifying the process and avoiding separate oxidation steps. nih.govmdpi.comresearchgate.netacs.org This has led to the creation of potent analogs like (p-BthTX-I)2K. nih.govresearchgate.netacs.org

Amino Acid Substitutions: The targeted replacement of specific amino acids can significantly alter a peptide's activity. A key example is the substitution of aromatic residues like phenylalanine and tyrosine with tryptophan. nih.govacs.org Tryptophan is known to enhance peptide-membrane interactions, and this modification led to the development of an analog named p-BthW, which showed markedly increased activity against Gram-negative bacteria. nih.govacs.org In other studies, replacing the crucial cysteine residue with serine resulted in a loss of antimicrobial activity, highlighting the importance of this specific amino acid for dimerization and function. nih.govmdpi.comresearchgate.net

Chiral Analogs: Another design strategy involves the use of D-amino acids, which are mirror images of the more common L-amino acids found in nature. Modifying the peptide's chirality by incorporating these D-isomers can alter its three-dimensional structure and biological activity, potentially offering a different mechanism of action against various bacterial species.

Structure-Activity Relationship (SAR) Analysis of this compound-Derived Peptides

The study of how a peptide's chemical structure relates to its biological function is crucial for rational drug design. For this compound-derived peptides, SAR analysis has yielded several key insights:

The necessity of a dimeric structure: Research consistently shows that the dimeric form of these peptides is essential for potent antibacterial activity. researchgate.net Monomeric (single-chain) versions demonstrate a significant reduction or complete loss of efficacy, suggesting that the doubled structure is critical for effective interaction with bacterial targets. researchgate.net

Importance of specific residues: The cysteine residue at position 11 is vital for the activity of peptides that rely on disulfide bridges for dimerization. nih.govmdpi.com Its replacement leads to inactive peptides. nih.govmdpi.comresearchgate.net Furthermore, studies involving alanine scanning, where individual amino acids are replaced by alanine, have shown that most aromatic and basic amino acids in the sequence are essential for maintaining biological activity. researchgate.net

Role of aromatic amino acids in membrane interaction: The substitution of phenylalanine and tyrosine with tryptophan dramatically enhanced the peptide's effectiveness against Gram-negative bacteria. nih.govacs.org This is attributed to tryptophan's ability to facilitate stronger interactions with the outer membrane of these bacteria, a major protective barrier. nih.govacs.org This finding underscores the importance of hydrophobicity and specific aromatic interactions in overcoming bacterial defenses. nih.gov

Research into Antimicrobial Properties of this compound Peptides

This compound-derived peptides have demonstrated a broad spectrum of activity, making them a subject of intense research for their potential as next-generation antibiotics.

Activity against Gram-Positive and Gram-Negative Bacteria

These peptides are effective against a wide range of bacteria, including strains that have developed resistance to multiple conventional antibiotics. nih.govmdpi.com They have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov

The development of modified analogs has led to substantial improvements in efficacy. For instance, the peptide p-BthW, which incorporates tryptophan substitutions, exhibited minimum inhibitory concentrations (MICs) that were over 75% lower for Gram-negative bacteria compared to its predecessor, without compromising its effectiveness against Gram-positive strains. nih.govacs.org

Table 1: Antimicrobial Activity of this compound-Derived Peptides Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainType(p-BthTX-I)2K (µg/mL)p-BthW (µg/mL)
Staphylococcus aureusGram-Positive12816
Enterococcus faecalisGram-Positive12832
Enterococcus faeciumGram-Positive328
Escherichia coliGram-Negative6432
Klebsiella pneumoniaeGram-Negative25632
Acinetobacter baumanniiGram-Negative25632
Pseudomonas aeruginosaGram-Negative>51264

Data sourced from ACS Omega. nih.govacs.org

Mechanisms of Antibacterial Action (e.g., Membrane Disruption, Intracellular Effects)

The primary mode of action for many antimicrobial peptides is the disruption of the bacterial cell membrane. However, the exact mechanism for this compound-derived peptides appears to be complex and may vary between different analogs and bacterial types.

Early studies on the p-BthTX-I dimer suggested that it did not cause significant lysis or pore formation in model membranes, indicating a mechanism that might not rely on simple membrane disruption. nih.govnih.govmdpi.com However, more recent investigations into the highly active p-BthW analog revealed a mechanism that involves membrane depolarization and the induction of necrosis-like effects, particularly in Gram-negative bacteria. nih.govacs.orgnih.gov This suggests that the peptide disrupts the integrity and function of the bacterial membrane, leading to rapid cell death. nih.govacs.org

Further research indicates that the mechanism may differ between bacterial types. For Gram-positive bacteria, the peptide's action appears to be concentrated on the bacterial surface. researchgate.net In contrast, against Gram-negative bacteria, there is evidence that the peptide can penetrate the outer membrane and interact with intracellular targets, leading to cell death. researchgate.net This dual-action potential makes these peptides particularly robust antimicrobial candidates.

Low Propensity for Bacterial Resistance Development

A significant advantage of antimicrobial peptides (AMPs), including those derived from this compound, is their low tendency to induce bacterial resistance. nih.govnih.gov This characteristic is primarily attributed to their mechanism of action, which involves the physical disruption of the bacterial cell membrane. Unlike conventional antibiotics that typically target specific enzymes or metabolic pathways—which bacteria can alter through mutation to develop resistance—the direct assault on the cell membrane's integrity presents a formidable challenge for bacteria to overcome.

The mode of action for some this compound-derived peptides involves membrane depolarization and the induction of necrosis-like effects, particularly in Gram-negative bacteria. nih.govacs.org Studies have shown that these peptides can have a rapid bactericidal effect and a prolonged post-antibiotic effect, comparable to potent antibiotics like polymyxin B. nih.govacs.org The multifaceted nature of this membrane disruption makes it exceedingly difficult for bacteria to develop effective resistance through single-point mutations. Research into analogues of this compound-I-derived peptides has reaffirmed the significant potential of these molecules in combating multi-drug-resistant bacteria due to this low propensity for resistance development. nih.govacs.org

Feature of this compound-Derived PeptidesConsequence for Bacterial Resistance
Mechanism of Action Primarily targets and disrupts the bacterial cell membrane.
Difficulty for Bacteria to Adapt Fundamental changes to the membrane structure would be required, which is often detrimental to the bacteria.
Multi-faceted Attack Can involve pore formation, membrane depolarization, and other disruptive effects.
Observed Outcome Low propensity for the selection of resistant bacterial strains compared to traditional antibiotics.

Research into Antiviral Properties of this compound Peptides

The therapeutic potential of peptides derived from this compound extends beyond their antibacterial effects, with significant research exploring their antiviral capabilities.

Peptides derived from this compound-I, such as the dimeric peptide (pBthTX-I)2K, have demonstrated potent inhibitory activity against SARS-CoV-2. nih.govnih.gov These peptides have shown efficacy in inhibiting viral replication in cell cultures, with EC50 values in the micromolar range and low cytotoxicity. nih.govnih.gov

A key mechanism behind this antiviral activity is the inhibition of the SARS-CoV-2 papain-like protease (PLpro). nih.govnih.gov PLpro is a critical enzyme for the virus as it processes viral polyproteins and helps the virus evade the host's innate immune response. frontiersin.org this compound-derived peptides have been found to inhibit PLpro with IC50 values in the low micromolar range. nih.govnih.gov Modeling studies suggest that these peptides block the entry of the PLpro substrate to the enzyme's catalytic cleft, effectively halting its function. nih.govnih.gov The correlation between the peptides' antiviral effect and their PLpro inhibitory activity suggests this is a primary mechanism of action. nih.gov

PeptideVirusTarget EnzymeReported IC50 (PLpro)Reported EC50 (Virus)
(pBthTX-I)2K and derivativesSARS-CoV-2Papain-like Protease (PLpro)1.0–3.5 µM28–65 µM

The antiviral activity of this compound-derived peptides is not confined to coronaviruses. The peptide (p-BthTX-I)2K, for example, has also shown a broad spectrum of activity against other significant arboviruses like the Chikungunya virus (CHIKV) and Zika virus (ZIKV). nih.gov

Interestingly, the peptide appears to inhibit these viruses through different mechanisms. In the case of CHIKV, (p-BthTX-I)2K interferes with the early stages of the viral replication cycle by reducing both the attachment and internalization of the virus into host cells. nih.gov For ZIKV, the peptide acts at the post-entry stages of infection, leading to a decrease in viral RNA levels and the viral NS3 protein, which is essential for replication. nih.govresearchgate.net This ability to target different stages of the viral life cycle in different viruses underscores the potential of these peptides as broad-spectrum antiviral agents. nih.gov

Antagonism of this compound Activities by Natural and Synthetic Compounds

Research into neutralizing the toxic effects of this compound is crucial for developing treatments for snakebite envenomation. Various natural and synthetic compounds have been shown to antagonize its activities.

Polyanionic compounds are effective at inhibiting the myotoxic effects of this compound. nih.govnih.gov Substances such as heparin and suramin can form inactive acid-base complexes with the basic myotoxin, preventing it from exerting its damaging effects on muscle tissue. nih.govnih.gov Gel-filtration experiments have provided direct evidence of complex formation between heparin and this compound. nih.gov

Pre-incubation of this compound-I with suramin has been demonstrated to completely abolish both its muscle-damaging and muscle-paralyzing activities in in vitro models. nih.gov Similarly, heparin has been shown to significantly prevent the neuromuscular blockade caused by this compound-I. nih.gov

CompoundClassMechanism of ActionEffect on this compound
Heparin Polyanionic PolysaccharideForms inactive complexes with the toxin.Inhibits myotoxic and neurotoxic effects. nih.govnih.gov
Suramin Polysulfonated NaphthylureaForms inactive acid-base complexes with the toxin.Abolishes myotoxic and paralyzing activities. nih.gov

Compounds derived from plants are a promising source of snake venom neutralizers. Rosmarinic acid, a phenolic compound found in various plants, is one such example. While direct studies on rosmarinic acid's inhibition of this compound are a subject of ongoing research, the principle is based on the known ability of plant extracts containing polyphenolic compounds to neutralize snake venom toxins. For instance, a hydroalcoholic extract of Casearia sylvestris, which is known to contain polyphenols, has been shown to neutralize the neuromuscular blockade caused by this compound-I. scielo.br The mechanism for such plant-derived compounds often involves inhibiting the enzymatic activity, such as the phospholipase A2 activity, which is a hallmark of many snake venom toxins.

Advanced Research Methodologies and Techniques

Protein Purification and Characterization Techniques

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to determine the apparent molecular weight of proteins like bothropstoxin. nih.gov In this method, the protein is denatured and coated with the negatively charged detergent SDS, which imparts a uniform negative charge-to-mass ratio. bio-rad.com When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate based on their size, with smaller proteins moving faster. bio-rad.comgbiosciences.com By running protein standards of known molecular weights alongside the toxin sample, a standard curve can be generated by plotting the logarithm of the molecular weight against the relative migration distance (Rf). bio-rad.com The molecular weight of the unknown protein is then calculated by interpolation from this curve. bio-rad.comgbiosciences.com

Research has utilized this method to characterize this compound-I (BthTX-I). Studies have reported it to be a single polypeptide chain with a determined molecular weight of approximately 13,720 Da. nih.gov

ParameterValueSource
Compound This compound-I (BthTX-I) nih.gov
Method SDS-PAGE nih.govbio-rad.com
Determined Molecular Weight (Mr) 13,720 Da nih.gov

Determining the N-terminal amino acid sequence is crucial for protein identification and classification. This is commonly achieved through automated Edman degradation, a method that sequentially removes amino acids from the amino-terminus of the protein. criver.com The protein sample is first immobilized, often by blotting onto a PVDF membrane after SDS-PAGE separation. biopharmaspec.com The sample is then treated with phenylisothiocyanate, which derivatizes the N-terminal amino acid. This derivatized amino acid is subsequently cleaved from the protein backbone and identified by chromatography. biopharmaspec.com

The complete amino acid sequence of this compound-I has been determined, revealing it is a Lys49 phospholipase A2 (PLA2)-like protein composed of 121 amino acid residues. nih.gov The N-terminal sequence provides critical data for comparing it to other toxins and understanding its structure-function relationship. nih.gov

CompoundN-Terminal SequenceSource
This compound-I (BthTX-I) DLWQFGQMIL KETGKIPFPY YGAYGCYCGW GGRGGKPKDG TDRCCYVHD... nih.govingentaconnect.com

Isoelectric focusing (IEF) is an electrophoretic technique used to separate proteins based on their isoelectric point (pI)—the specific pH at which a protein has no net electrical charge. creative-proteomics.com In IEF, proteins are subjected to an electric field within a stable, immobilized pH gradient. bitesizebio.com A protein will migrate towards the electrode of opposite charge until it reaches the point in the pH gradient that corresponds to its pI. creative-proteomics.com At this location, the protein's net charge is zero, and its migration ceases, causing it to focus into a sharp band. bitesizebio.com Although a specific pI value for this compound is not detailed in the provided research, its characterization as a basic Lys49 PLA2 homologue with a high content of basic amino acids indicates that its isoelectric point is in the basic pH range. ingentaconnect.comunesp.br

Functional Assay Systems (In Vitro and Ex Vivo Models)

To assess the functional and structural damage to muscle tissue caused by this compound, researchers employ ex vivo neuromuscular preparations. Myographic techniques are used to measure muscle contractility. For instance, phrenic nerve-diaphragm (PD) and extensor digitorum longus (EDL) muscle preparations from mice are used to record directly and indirectly evoked muscle contractions. unesp.brnih.gov this compound-I has been shown to block these contractions, demonstrating its paralyzing activity. nih.govresearchgate.net

Morphological analysis complements these functional studies. Light and electron microscopy are used to observe histological changes in muscle fibers exposed to the toxin. unesp.brresearchgate.net Common findings after exposure to this compound-I include myonecrosis, edema, the presence of rounded fibers, and cellular areas devoid of myofibrils. nih.gov Ultrastructural studies on the related this compound-II have identified disruption of the plasma membrane, observed as "delta lesions," as an early event in muscle damage. nih.gov This is followed by hypercontraction of myofilaments and drastic alterations to mitochondria. nih.gov

TechniquePreparation/ModelKey Findings with this compoundSource
Myography Mouse Phrenic-Diaphragm (PD)Blockade of directly and indirectly evoked contractions. unesp.brnih.gov
Morphological Analysis (Microscopy) Mouse Extensor Digitorum Longus (EDL)Myonecrosis, edema, rounded fibers, areas devoid of myofibrils. nih.gov
Ultrastructural Analysis (Electron Microscopy) Mouse Muscle Fibers (BthTX-II)Plasma membrane disruption ("delta lesions"), myofilament hypercontraction, mitochondrial damage. nih.gov

In vitro cell culture models are invaluable for dissecting the cellular mechanisms of this compound's activity. C2C12 myotubes, a mouse muscle cell line, are used to study the direct effects of the toxin on muscle cells. nih.gov Studies have shown that this compound-I induces a significant release of ATP from C2C12 myotubes. nih.gov This finding is critical as the released ATP acts as a damage-associated molecular pattern (DAMP) that signals to immune cells. nih.gov

Peritoneal macrophages are primary immune cells used to investigate the inflammatory response triggered by the toxin. nih.gov Research demonstrates that the ATP released from myotubes damaged by this compound-I activates the P2X7 receptor on peritoneal macrophages. nih.gov This activation, in turn, triggers the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to the local inflammatory reaction seen in envenomation. nih.gov

Cell ModelKey Research Findings with this compound-ISource
C2C12 Myotubes Induces a dramatic release of ATP from the muscle cells. nih.gov
Peritoneal Macrophages ATP released from damaged muscle cells activates the P2X7 receptor and NLRP3 inflammasome in macrophages, leading to IL-1β production. nih.gov

Liposome-Based Membrane Permeabilization Assays

Liposome-based assays are crucial in vitro tools for investigating the membrane-damaging activity of toxins like this compound-I (BthTx-I), a Lys49-phospholipase A₂ (PLA₂) homologue from Bothrops jararacussu venom. These assays allow for the study of toxin-lipid interactions in a controlled environment, mimicking cellular membranes. BthTx-I is known to permeabilize biological membranes through a mechanism that is independent of enzymatic lipid hydrolysis nih.gov.

In these assays, liposomes (artificial vesicles made of a phospholipid bilayer) are prepared with specific lipid compositions. For instance, studies have utilized unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPA) antibodies.com. The permeabilization event is often monitored by the release of an encapsulated fluorescent marker.

Research using this methodology has demonstrated that the membrane-damaging effect of BthTx-I is calcium-independent antibodies.com. Studies involving various BthTx-I mutants, where specific amino acids are replaced, have been instrumental in identifying the regions of the protein critical for membrane interaction. For example, by creating mutants with single tryptophan residues at different positions, researchers could study how the protein inserts itself into the membrane. Findings indicated that regions around amino acid positions 31, 67, and 115-117 in the interfacial recognition site are likely inserted into the membrane during the interaction antibodies.com. This suggests a model where the toxin transiently interacts with the outer leaflet of the target membrane to induce damage antibodies.com.

Table 1: Investigating BthTx-I and Liposome Interaction

Liposome CompositionKey FindingReference
DPPC/DMPA (9:1 molar ratio)BthTx-I causes rapid, Ca²⁺-independent membrane damage. antibodies.com
DPPC/DMPA (1:1 molar ratio)Binding of BthTx-I mutants is stronger; regions at positions 31, 67, and 115-117 are suggested to insert into the membrane. antibodies.com

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution mdpi.comthermofisher.com. The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell of the molecules upon binding mdpi.com.

In a typical MST experiment, one molecule (the target, e.g., a receptor protein) is fluorescently labeled, and its concentration is kept constant. A dilution series of the unlabeled binding partner (the ligand, e.g., this compound) is then added. The movement of the fluorescently labeled molecule through a microscopic temperature gradient is measured. When the ligand binds to the target, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound target. This change is plotted against the ligand concentration to determine the dissociation constant (K_d), a measure of binding affinity nih.gov.

While specific studies applying MST to this compound are not prominently documented in the reviewed literature, this technique holds significant potential for advancing this compound research. It could be employed to:

Identify and characterize cellular receptors: MST could screen for binding partners of this compound on the surface of muscle cells or other target cells, helping to elucidate the molecular targets responsible for its myotoxic and inflammatory effects.

Analyze inhibitor binding: The technique is well-suited for studying the interaction of potential therapeutic inhibitors with this compound, providing quantitative data on their binding affinity and aiding in the development of novel antivenom strategies labcorp.com.

Characterize toxin-antibody interactions: MST can precisely measure the affinity of neutralizing antibodies for this compound, which is crucial for the development and quality control of antivenoms.

The advantages of MST include low sample consumption, measurement in solution close to native conditions, and the ability to perform measurements in complex biological liquids like cell lysates nih.govlabcorp.com.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection and Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for detecting and quantifying substances such as proteins and antibodies thermofisher.comnih.gov. This plate-based assay is fundamental in toxinology for assessing immune responses to venoms and toxins, including this compound.

The assay typically involves immobilizing an antigen (e.g., purified BthTx-I) onto the surface of a microplate well. Serum samples potentially containing antibodies against the toxin are then added. If present, these antibodies bind to the immobilized toxin. This binding event is detected using a secondary antibody that recognizes human (or another species') antibodies and is conjugated to an enzyme, such as horseradish peroxidase (HRP). Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of antibody present thermofisher.commdpi.com.

ELISA has been instrumental in the development and characterization of antibodies against BthTx-I. Research has focused on producing both polyclonal and monoclonal antibodies (mAbs) that can recognize the toxin. These antibodies are crucial for:

Venom Differentiation: Studies have successfully used mAbs raised against BthTx-I to develop ELISAs that can discriminate between the venoms of different Bothrops species, such as B. jararacussu and B. jararaca. This is important for epidemiological studies and potentially for clinical diagnosis.

Antivenom Development: ELISA is used to screen hybridoma clones for the production of high-affinity monoclonal antibodies and to measure the titer (concentration) of anti-bothropstoxin antibodies in immunized animals during the production of polyclonal antivenoms mdpi.com.

Quantification of Toxin: A "sandwich" ELISA format can be developed where an anti-bothropstoxin antibody is coated on the plate to capture the toxin from a sample, and a second, enzyme-linked antibody is used for detection. This allows for the quantification of the toxin itself in biological fluids.

Fluorescent Marker Release Assays

Fluorescent marker release assays are a direct method for visualizing and quantifying membrane damage caused by pore-forming or membrane-destabilizing toxins like this compound. These assays rely on the principle that a compromised cell membrane will allow the passage of molecules that are normally impermeant nih.gov.

The methodology involves loading cells or liposomes with a fluorescent dye. When the membrane integrity is breached by the toxin, the dye either enters the cell from the external medium or is released from the cell/liposome, leading to a measurable change in fluorescence.

Commonly used fluorescent markers in this context include:

Propidium Iodide (PI) and Hoechst 33258: These are nuclear stains that are excluded by cells with intact membranes. Upon membrane damage, they enter the cell and bind to nucleic acids, fluorescing brightly, which allows for the identification of dead or damaged cells nih.gov.

FM Dyes (e.g., FM1-43, FM4-64): These are lipophilic styryl dyes that insert into the outer leaflet of the plasma membrane and are generally impermeant. When a membrane breach occurs, they can pass into the cell, leading to an increase in intracellular fluorescence that can be monitored over time to determine the kinetics of membrane damage and repair nih.gov.

ANTS/DPX System: This pair is often used in liposome-based assays. The fluorophore ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and the quencher DPX (p-xylene-bis-pyridinium bromide) are co-encapsulated in liposomes at high concentrations, which quenches the ANTS fluorescence. When the toxin permeabilizes the liposome, the contents are released and diluted, separating the ANTS and DPX and resulting in a significant increase in fluorescence bosterbio.com.

These assays provide real-time, quantitative data on the membrane-disrupting activity of this compound, enabling researchers to study the dose-dependence and kinetics of its toxic effect and to screen for potential inhibitors of this activity.

Molecular Biology Techniques

DNA Cloning and Subcloning for Recombinant Expression

Molecular cloning and subcloning are foundational techniques in molecular biology that are essential for producing recombinant proteins for research researchgate.net. These methods allow scientists to isolate a gene of interest (e.g., the gene encoding this compound), insert it into a suitable vector (like a plasmid), and introduce it into a host organism (commonly E. coli) to produce large quantities of the protein nih.gov.

The general workflow for producing recombinant this compound or its variants involves several key steps:

Gene Isolation: The DNA sequence encoding BthTx-I is obtained, often from a cDNA library created from the snake's venom gland tissue.

Vector Insertion: The gene is inserted into an expression vector. This vector contains regulatory elements, such as a promoter, that drive the expression of the gene in the host cell.

Site-Directed Mutagenesis: This is a crucial application of subcloning for studying toxins. It allows researchers to make specific, targeted changes to the DNA sequence. This technique was used to create the series of single tryptophan BthTx-I mutants discussed previously antibodies.com. By changing the codons for specific amino acids, scientists can produce modified versions of the toxin to investigate the functional role of individual residues in its structure and activity.

Transformation and Expression: The recombinant plasmid is introduced into host cells (e.g., E. coli). The cells are then cultured under conditions that induce the expression of the cloned gene, leading to the production of the recombinant toxin nih.gov.

Purification: The expressed recombinant protein is then purified from the host cell lysate using chromatographic techniques.

The ability to produce recombinant this compound and its mutants is invaluable. It provides a consistent and homogenous source of the toxin, free from other venom components, and enables detailed structure-function relationship studies that would be impossible with the native protein alone.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive and specific technique used to measure the abundance of specific messenger RNA (mRNA) transcripts, thereby providing a snapshot of gene expression levels mdpi.combosterbio.com. The process involves converting mRNA from a cell or tissue sample into complementary DNA (cDNA) through reverse transcription, followed by the amplification of the cDNA using PCR. The amplification is monitored in real-time using fluorescent dyes or probes.

While specific RT-qPCR studies detailing the gene expression changes induced by this compound are not extensively available in the current literature, this technique is a critical tool for understanding the cellular response to the toxin's effects, particularly its potent myonecrotic (muscle-damaging) activity.

RT-qPCR can be applied to investigate the impact of this compound on key biological pathways in target tissues like skeletal muscle. Potential research applications include quantifying the expression of genes involved in:

Inflammation: Measuring transcripts for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in muscle tissue after exposure to the toxin.

Muscle Damage and Regeneration: Analyzing the expression of genes that are markers of muscle injury and repair, such as myogenin (MYOG), Pax7, and various muscle structural proteins nih.gov.

Muscle Atrophy: this compound-induced damage can lead to muscle wasting. RT-qPCR could be used to measure the expression of "atrogenes," key E3 ubiquitin ligases like Fbxo32 (Atrogin-1) and Trim63 (MuRF-1), which are known to be upregulated during muscle atrophy nih.gov.

Apoptosis and Necrosis: Quantifying changes in the expression of genes that regulate programmed cell death pathways, such as caspases and members of the Bcl-2 family, in response to the toxin.

By using RT-qPCR, researchers can gain mechanistic insights into the complex cellular and molecular events that follow this compound envenomation, paving the way for a better understanding of its pathophysiology.

Table 2: Potential Gene Targets for RT-qPCR Analysis of this compound-Treated Muscle Tissue

Biological ProcessPotential Target GenesRationale
InflammationTNF-α, IL-1β, IL-6Key pro-inflammatory cytokines involved in the response to tissue injury.
Muscle AtrophyFbxo32 (Atrogin-1), Trim63 (MuRF-1)Master regulators of protein degradation in muscle wasting. nih.gov
Muscle RegenerationPax7, MYOG (myogenin)Markers for satellite cell activation and myogenic differentiation during repair.
Cell DeathCaspases, Bcl-2 family genesRegulators of apoptosis that may be triggered by toxin-induced cellular stress.

Advanced Microscopy Techniques (e.g., Electron Microscopy)

Advanced microscopy techniques, particularly transmission electron microscopy, have been indispensable in elucidating the ultrastructural changes in skeletal muscle tissue following exposure to this compound. These studies provide a detailed view of the toxin's pathological effects at a subcellular level.

Observations from electron microscopy reveal that a primary and early event in this compound-induced myonecrosis is the disruption of the plasma membrane of muscle fibers. nih.gov Within 30 minutes of injection in mouse models, localized "delta lesions" appear, which are characterized by disruptions in the sarcolemma. nih.govucr.ac.cr In many areas, the plasma membrane appears interrupted or is completely absent. nih.gov This initial membrane damage is considered a critical step, leading to a cascade of degenerative events. nih.govucr.ac.cr

Following the sarcolemmal injury, a series of dramatic morphological alterations occur within the muscle cell, likely triggered by the influx of extracellular calcium. nih.gov The myofilaments undergo significant changes; initially, they become hypercontracted, forming dense, clumped masses. nih.govnih.gov Subsequently, these clumps disorganize, and the myofilaments take on a more uniform, hyaline appearance as individual filaments become indistinguishable. nih.govnih.gov The Z-line, a key structural component of the sarcomere, is often absent in affected cells. nih.govucr.ac.cr

Mitochondria are also severely affected by this compound. Ultrastructural analysis shows that these organelles undergo high-amplitude swelling, vesiculation of their cristae, and the formation of internal flocculent densities. nih.govnih.gov Ultimately, most mitochondria become disrupted, often appearing with only a single membrane. nih.govucr.ac.cr Despite the extensive intracellular damage, the basal lamina surrounding the necrotic muscle fibers typically remains intact. nih.gov This preservation of the basal lamina is crucial as it provides a scaffold for subsequent muscle regeneration. nih.gov

In vivo Experimental Models for Mechanistic Studies (non-clinical focus)

In vivo experimental models, predominantly using mice, have been fundamental in studying the complex pathological mechanisms initiated by this compound, focusing on myonecrosis and the subsequent inflammatory and regenerative responses. In these non-clinical models, the toxin is typically injected intramuscularly, often into the tibialis anterior or gastrocnemius muscles, allowing for a time-course analysis of the local tissue damage. portlandpress.comnih.gov

These models have demonstrated that this compound-I (BthTX-I), a K49-phospholipase A2 (PLA2), induces massive muscle tissue injury. portlandpress.comnih.gov This injury is not solely a direct lytic effect on muscle fibers but also triggers a potent local inflammatory reaction. portlandpress.com Studies using these models show a sequential infiltration of immune cells into the damaged muscle tissue. Neutrophils are the first to arrive at the site of injury, followed by a later influx of macrophages. portlandpress.com This cellular infiltration is a key component of the inflammatory response, aimed at removing necrotic cell debris. nih.govportlandpress.com Phagocytosis of the damaged muscle remnants by these immune cells is prominent within 24-48 hours post-injection. nih.gov

Genotoxicity and Mutagenicity Assays (e.g., Drosophila melanogaster Somatic Mutation and Recombination Test, Comet Assay)

To investigate the potential of this compound to cause DNA damage, specific genotoxicity and mutagenicity assays have been employed. These tests assess the toxin's ability to induce genetic mutations or chromosomal damage.

The Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster, also known as the wing spot test, is an in vivo assay used to detect genotoxic agents. nih.govwikipedia.org This test identifies the loss of heterozygosity in the wing imaginal disc cells of larvae exposed to a test compound, which results in phenotypically mutant spots on the adult fly's wings. nih.govcdc.gov Studies using the SMART assay to evaluate this compound-I (BthTX-I) revealed its genotoxic potential. When Drosophila larvae were treated with BthTX-I, a significant frequency of mutant spots was observed. nih.gov The results indicated that at intermediate concentrations, the toxin was highly mutagenic, while at slightly higher concentrations, it was predominantly recombinogenic, meaning it induced genetic recombination events. nih.gov

The Comet Assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govsumitomo-chem.co.jp In this assay, cells are embedded in agarose, lysed, and subjected to electrophoresis. Cells with damaged DNA, containing fragments and breaks, form a "comet" shape with a tail, while cells with intact DNA remain as a round head. nih.gov The Comet assay was used to assess DNA damage induced by BthTX-I in human cell lines (HUVEC and DU-145). The results showed that all tested concentrations of BthTX-I led to an increase in DNA damage in both cell lines, confirming its genotoxic activity in vitro. nih.gov

Table 1: Summary of Genotoxicity and Mutagenicity Assay Findings for this compound-I (BthTX-I)

AssayModel SystemKey FindingsReference
Somatic Mutation and Recombination Test (SMART)Drosophila melanogaster (larvae)Showed significant mutagenic and recombinogenic activity. Intermediate concentrations were highly mutagenic, while higher concentrations were predominantly recombinogenic. nih.gov
Comet AssayHuman cell lines (HUVEC and DU-145)Demonstrated a significant increase in DNA damage at all tested concentrations. nih.gov

Translational Research and Biomedical Exploration

Exploration of Bothropstoxin-Derived Molecules as Prototypes for Therapeutics

The intricate structure and functional domains of this compound offer a valuable scaffold for the design and development of new therapeutic agents. By isolating, modifying, and synthesizing peptides derived from the toxin, scientists aim to harness its potent biological effects for beneficial medical purposes, moving from venom to remedy.

Peptides derived from the C-terminal region of this compound-I (BthTX-I) have demonstrated considerable antimicrobial activity against a range of bacteria, including multi-drug resistant (MDR) strains, presenting a promising avenue for the development of new antibiotics. mdpi.com

Initial studies focused on a peptide designated p-BthTX-I, with the amino acid sequence KKYRYHLKPFCKK. nih.govnih.gov This peptide and its dimeric form showed inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com Further research has expanded on these findings, testing these peptides against a panel of pathogenic bacteria. The dimeric form of the peptide was found to be active against nine out of twenty bacterial strains tested, including methicillin-resistant Staphylococcus aureus (MRSA) isolated from infected patients. mdpi.com Notably, a modified version of the dimeric peptide also showed inhibitory activity against multidrug-resistant Klebsiella pneumoniae strains. mdpi.com

To enhance the antimicrobial potency of these derived peptides, researchers have synthesized analogues. One such analogue, named p-BthW, was created by substituting aromatic amino acids with tryptophan to improve membrane interaction and using a different method for dimerization. nih.govnih.gov This new peptide, p-BthW, exhibited potent antibacterial activity at lower concentrations than the original peptide, particularly against Gram-negative bacteria, without increasing its hemolytic activity. nih.govacs.org The mode of action for p-BthW appears to involve membrane depolarization and inducing necrosis-like effects, especially in Gram-negative bacteria. nih.govacs.org

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound-derived peptides against various bacterial strains.

PeptideBacterial StrainResistance ProfileMIC (µM)
pBthTX-IEscherichia coli-16
(pBthTX-I)₂Escherichia coli-4
pBthTX-IStaphylococcus aureus-64
(pBthTX-I)₂Staphylococcus aureus-32
Dimeric peptideKlebsiella pneumoniaeMultidrug-resistantActive
Dimeric peptideStaphylococcus aureusMethicillin-resistant (MRSA)Active

Molecules derived from this compound have shown significant potential as antiviral agents. Research has demonstrated that non-toxic dimeric peptides derived from this compound-I are potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. These peptides exhibited attractive inhibitory activities against the virus with low cytotoxic effects. mdpi.com The mechanism of action is believed to be the blockage of the substrate's entry to the catalytic cleft of the protease. mdpi.com

Furthermore, this compound-I and this compound-II have been identified as potent inhibitors of Hepatitis C virus (HCV) infection. Studies have shown that these toxins can inhibit HCV infectivity by a significant margin. Molecular docking studies suggest that this inhibition may result from interactions between the bothropstoxins and the HCV E1-E2 glycoprotein complex.

The table below details the antiviral activity of this compound-derived molecules.

MoleculeVirusTargetActivity
Non-toxic dimeric peptides from this compound-ISARS-CoV-2Papain-like protease (PLpro)Potent inhibition
This compound-IHepatitis C Virus (HCV)Viral infectivitySignificant inhibition
This compound-IIHepatitis C Virus (HCV)Viral infectivitySignificant inhibition

This compound-I (BthTX-I) is known to induce a significant local inflammatory reaction, and research into the mechanisms behind this response has revealed potential targets for modulating inflammation. BthTX-I, a K49-phospholipase A2 (PLA2), causes massive muscle tissue injury, which in turn triggers an inflammatory cascade. nih.gov

Studies have shown that the inflammatory effect of BthTX-I is mediated by the NLRP3 inflammasome, a key component of the innate immune system. nih.govresearchgate.net The process is initiated by the release of ATP from muscle cells damaged by the toxin. This extracellular ATP then acts on the P2X7 receptor on macrophages, triggering the activation of the NLRP3 inflammasome. nih.gov This activation leads to the release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a central mediator of inflammation. nih.govresearchgate.net The inflammatory response is also characterized by the infiltration of neutrophils and macrophages into the affected tissue. nih.gov

Understanding this pathway provides a framework for investigating how this compound-derived molecules could be developed to modulate inflammatory responses. By targeting components of the NLRP3 inflammasome pathway, it may be possible to either suppress or enhance inflammation for therapeutic purposes.

The key inflammatory mediators and receptors involved in the action of this compound-I are summarized in the table below.

ComponentRole in this compound-I Induced Inflammation
NLRP3 InflammasomeSensor that triggers the inflammatory response. nih.govresearchgate.net
ATPReleased from damaged cells, acts as a danger signal. nih.gov
P2X7 ReceptorMacrophage receptor activated by ATP, leading to inflammasome activation. nih.gov
Interleukin-1β (IL-1β)Pro-inflammatory cytokine released upon inflammasome activation. nih.govresearchgate.net
Neutrophils and MacrophagesImmune cells that infiltrate the site of injury. nih.gov

Potential for Biomarker Development in Toxinology Research

The specificity of toxins can be leveraged for the development of diagnostic tools in toxinology. This compound-I (BthTx-I) has been investigated as a potential biomarker for differentiating between snakebites from different species of the Bothrops genus, specifically Bothrops jararacussu and Bothrops jararaca. nih.govscielo.br This is particularly important as these species can inhabit the same geographical areas, and the severity and treatment of their bites can differ. nih.gov

Research has focused on the production of species-specific antibodies against BthTx-I. nih.govscielo.br Both polyclonal and monoclonal antibodies have been developed that can recognize BthTx-I. nih.govscielo.br These antibodies have shown the ability to discriminate between the venom of B. jararacussu, where BthTx-I is abundant, and the venom of B. jararaca, which may contain smaller quantities of a similar toxin. nih.govscielo.br The development of monoclonal antibodies is particularly promising for creating a standardized and safe immunoassay. nih.govscielo.br

The potential application of this research is the creation of a differential diagnostic kit. nih.gov Such a kit would provide healthcare professionals with a tool to quickly determine if a snakebite was caused by B. jararacussu, allowing for more specific treatment and contributing to more accurate epidemiological data. nih.govscielo.br

The table below outlines the components and potential applications of a BthTx-I-based biomarker system.

ComponentDescriptionApplication
This compound-I (BthTx-I)The target biomarker, a myotoxin found in high concentrations in B. jararacussu venom. nih.govscielo.brDifferentiating between B. jararacussu and B. jararaca envenomation.
Polyclonal AntibodiesAntibodies produced by different B cells that recognize multiple epitopes on BthTx-I. nih.govInitial research and development of immunoassays.
Monoclonal AntibodiesAntibodies produced by a single B cell clone that recognize a specific epitope on BthTx-I. nih.govscielo.brDevelopment of standardized and specific diagnostic kits.
ImmunoassayA biochemical test that measures the presence or concentration of a macromolecule through the use of an antibody or antigen.Rapid and accurate identification of the envenoming species.

Evolutionary Perspectives and Comparative Bothropic Toxinology

Phylogenetic Analysis of Bothropstoxin and Related PLA2s

Phylogenetic analysis has been extensively utilized to understand the evolutionary relationships among this compound and other PLA2 enzymes found in snake venoms. These analyses, often based on the amino acid or coding sequences (CDSs) of PLA2 genes, demonstrate that PLA2s can serve as valuable markers for inferring the evolutionary history of snake species. mdpi.comscielo.br Phylogenetic trees generated from PLA2 sequences typically group snake families or subfamilies into distinct clades. mdpi.com

Studies focusing on Bothrops and other viper species have shown that PLA2s identified within these groups cluster together, reflecting their shared ancestry. scielo.brfiocruz.brscience.govnih.gov Acidic D49 PLA2s from the genus Bothrops, for instance, tend to form a specific group in phylogenetic analyses, often associated with particular pharmacological activities such as anti-platelet effects. fiocruz.brscience.gov Furthermore, phylogenetic evidence suggests that Lys49 PLA2s, a catalytically inactive but myotoxic subtype prevalent in viper venoms, diverged early from their catalytically active Asp49 counterparts. nih.gov The high mutation rate observed in interspecific PLA2 gene comparisons within Bothrops highlights the dynamic evolutionary landscape of these toxins. scielo.br

Evolutionary Divergence and Conservation of Toxin Functionality

The evolutionary history of bothropic PLA2s is characterized by both significant divergence in composition and function across different species, as well as the conservation of certain key functional properties. Venom composition, including the repertoire of PLA2 isoforms, can vary considerably at both the inter- and intraspecific levels within the Bothrops genus. scielo.br

The diverse pharmacological effects attributed to viper venom PLA2s, including myotoxicity, neurotoxicity, cardiotoxicity, and effects on coagulation and platelet aggregation, underscore the functional plasticity that has evolved within this toxin family. uniprot.orgrcsb.org While some functional sites, such as the catalytic histidine at position 48 and the calcium-binding aspartic acid at position 49, are highly conserved in catalytically active Asp49 PLA2s, the Lys49 PLA2s have lost enzymatic activity due to a key substitution at position 49 (Asp to Lys). fiocruz.brnih.govuniprot.orgrcsb.orgresearchgate.net Nevertheless, Lys49 PLA2s have retained or evolved other potent activities, notably myotoxicity, demonstrating a conservation of tissue-damaging function despite the divergence in catalytic ability. nih.govuniprot.orguniprot.orgplos.org This highlights how evolutionary pressures can lead to the specialization of toxin function.

Key differences between Asp49 and Lys49 PLA2s are summarized in the table below:

FeatureAsp49 PLA2sLys49 PLA2s
Catalytic ActivityGenerally ActiveGenerally Inactive or Low Activity
Amino Acid at Pos 49Aspartic Acid (D)Lysine (B10760008) (K)
MyotoxicityPresent in some basic isoformsGenerally Potent Myotoxicity
Calcium BindingEssential for Catalytic ActivityReduced or Absent Calcium Binding

Impact of Gene Duplication and Point Mutations on this compound Evolution

The evolution and diversification of this compound and related PLA2s are significantly driven by molecular mechanisms, primarily gene duplication and point mutations. Gene duplication is widely recognized as a fundamental process in the evolution of snake venom, providing the raw material for the emergence of new toxin functions. uniprot.orgresearchgate.netacs.orgnih.gov PLA2 genes have undergone extensive duplication events throughout the evolutionary history of snakes, leading to the formation of multigene families. mdpi.comuniprot.orgresearchgate.net This expansion through duplication, followed by accelerated sequence evolution and natural selection, is considered a primary mechanism for the diversification of venom components. researchgate.net The "birth-and-death" model of evolution, where genes undergo duplication and then either diverge or are lost, is thought to be responsible for the recruitment and diversification of proteins in snake venom. researchgate.net Mechanisms like non-allelic homologous recombination may have contributed to the duplication of PLA2 genes in some lineages. researchgate.net Conversely, gene loss has also played a role in shaping the venom composition of different species. researchgate.net

Point mutations introduce genetic variation within these duplicated genes, allowing for the divergence of function. High rates of substitution have been observed in PLA2 genes, suggesting that they are under strong positive selection, particularly after duplication events. nih.gov A classic example of the impact of a point mutation is the substitution of aspartic acid (D) at position 49 with lysine (K) in Lys49 PLA2s. nih.govuniprot.orgrcsb.org This single point mutation in the calcium-binding loop leads to a significant reduction or complete loss of catalytic activity, while other mutations and structural adaptations can lead to the acquisition or enhancement of alternative functions, such as myotoxicity. nih.govuniprot.orgrcsb.org Regions on the surface of PLA2 proteins, often involved in interactions with other molecules or membranes, appear to be hotspots for positive selection and are crucial for the evolution of novel venom activities. acs.orgnih.gov Genomic studies, such as the sequencing of the Bothrops jararaca genome, provide evidence that PLA2 genes, along with other toxin families, have expanded in genomic proximity to their nonvenomous ancestors, with gene duplications occurring subsequently to the initial recruitment of these genes into the venom arsenal.

Challenges and Future Directions in Bothropstoxin Research

Elucidating Unidentified Protein-Protein Interactions

Understanding the intricate network of protein-protein interactions (PPIs) is crucial for deciphering the full spectrum of bothropstoxin's effects. This compound, as a protein component of venom, likely interacts with numerous host proteins to exert its diverse pharmacological and toxicological activities. Identifying these interactions is challenging due to their often transient nature and the complexity of biological systems. nih.govfrontiersin.org Future research needs to focus on applying advanced techniques for mapping and characterizing these interactions. nih.gov Proteomics approaches, particularly those based on mass spectrometry, have shown promise in resolving complex interacting partners of proteins and can be valuable in this context. frontiersin.org Elucidating these unidentified PPIs is vital for understanding the molecular mechanisms underlying bothropic envenomation and for identifying potential targets for therapeutic intervention or the development of more effective antivenoms. researchgate.netdntb.gov.ua

Deeper Understanding of Intracellular Mechanisms of Action

While some effects of this compound, such as membrane disruption, are relatively well-documented, a deeper understanding of its intracellular mechanisms of action is still needed. researchgate.netup.ac.za Research suggests that some this compound-derived peptides, particularly antimicrobial peptides (AMPs), may exert their effects through intracellular targets in addition to or instead of membrane permeabilization. researchgate.netup.ac.za For instance, studies on a dimeric peptide derived from this compound-I, (p-BthTX-I)₂, have indicated potential intracellular mechanisms of action, although the exact pathways require further elucidation. researchgate.netresearchgate.net Investigating how this compound or its derivatives interact with intracellular components, such as DNA, protein synthesis machinery, or other cellular pathways, is a critical area for future research. up.ac.za Techniques like electron microscopy and fluorescence staining can provide insights into these intracellular effects. up.ac.za A more thorough understanding of these mechanisms could pave the way for developing novel therapeutic strategies, particularly in the context of this compound-derived antimicrobial agents. researchgate.netresearchgate.net

Development of Advanced In Vitro and Ex Vivo Models

The development and refinement of advanced in vitro and ex vivo models are essential for this compound research. Traditional in vitro models using isolated cells may not fully replicate the complex physiological environment encountered in vivo. nih.govbmrat.org Ex vivo models, which utilize living tissues or organs maintained outside the organism, offer a valuable bridge between in vitro and in vivo studies, retaining more of the natural architecture and metabolic processes of the tissue. nih.govbmrat.orgmdpi.comresearchgate.net However, challenges remain in maintaining the viability and integrity of ex vivo models for prolonged periods and ensuring adequate supply of nutrients and oxygen throughout the tissue. nih.gov Future directions include the development of more sophisticated ex vivo systems that can better mimic the specific tissue microenvironments affected by this compound, such as muscle tissue in the case of myotoxicity. scielo.brresearchgate.net The integration of technologies like organ-on-a-chip systems and 3D bioprinted tissues holds promise for creating more physiologically relevant models for studying this compound's effects and evaluating potential therapeutics. bmrat.orgmdpi.com

Application of Omics-Based Technologies in Toxin Research

The application of omics-based technologies, including genomics, transcriptomics, proteomics, and metabolomics, is a crucial future direction in this compound research. humanspecificresearch.orgfrontiersin.orgnih.gov These technologies enable large-scale, comprehensive analyses of biological molecules, providing a holistic view of the cellular and molecular changes induced by this compound. humanspecificresearch.orgnih.gov Proteomics, for example, can help identify protein targets and altered protein expression profiles upon exposure to this compound. frontiersin.org Transcriptomics can reveal changes in gene expression, while metabolomics can shed light on metabolic pathway alterations. humanspecificresearch.orgnih.gov Integrating data from multiple omics platforms can provide a more complete picture of the complex biological processes affected by this compound, aiding in the identification of new therapeutic targets and biomarkers. humanspecificresearch.orgfrontiersin.org The use of omics technologies can accelerate the identification of new drug targets and mechanisms and help in understanding antimicrobial resistance/susceptibility in the context of this compound-derived peptides. humanspecificresearch.orgfrontiersin.org

Integration of Computational Modeling and Simulation in Structure-Function Studies

Computational modeling and simulation play an increasingly important role in understanding the structure-function relationships of this compound and its interactions. diva-portal.orgnih.gov Techniques such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound molecules and their interactions with membranes or target proteins at an atomic level. diva-portal.orgeinsteinmed.edu These methods can complement experimental studies by providing detailed information about binding modes, conformational changes, and the energetic basis of interactions. frontiersin.orgdiva-portal.org Computational approaches can also be used to predict the effects of structural modifications on this compound's activity, guiding the design of novel peptides or inhibitors with desired properties. frontiersin.orgdiva-portal.org Future research should leverage advanced computational techniques to model the complex interactions of this compound within biological membranes and with specific cellular targets, contributing to a deeper understanding of its mechanisms of action and facilitating the rational design of this compound-based therapeutics. diva-portal.orgpreprints.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.